8-Oxogeraniol
Description
Contextualization within Monoterpenoid Metabolism
8-Oxogeraniol is a key acyclic monoterpenoid that occupies a critical juncture in the biosynthesis of a diverse array of natural products, particularly iridoids and secoiridoids. oup.comnih.gov Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and are derived from the universal precursor geranyl pyrophosphate (GPP). The formation of this compound is an essential step that channels metabolic flow from the general monoterpenoid pathway towards the specialized iridoid pathway.
The biosynthesis of this compound begins with the dephosphorylation of GPP to geraniol (B1671447), a reaction catalyzed by geraniol synthase (GES). biorxiv.org Geraniol then undergoes a two-step oxidation at the C8 position. The first step is the hydroxylation of geraniol to 8-hydroxygeraniol, which is primarily catalyzed by a cytochrome P450-dependent monooxygenase called geraniol-8-hydroxylase (G8H or G8O). universiteitleiden.nlfrontiersin.org Subsequently, 8-hydroxygeraniol is oxidized to the aldehyde this compound. oup.com This latter conversion can be catalyzed by different enzymes in various organisms. In plants like Catharanthus roseus, the cytochrome P450 enzyme CYP76B6 has been shown to possess dual functionality, catalyzing both the initial hydroxylation of geraniol and the subsequent oxidation of 8-hydroxygeraniol to this compound. nih.govresearchgate.net Alternatively, an 8-hydroxygeraniol oxidoreductase (8HGO), a type of dehydrogenase, can also perform this oxidation step. researchgate.netresearchgate.net
Significance as a Central Biosynthetic Intermediate
The importance of this compound lies in its role as a central precursor for the biosynthesis of iridoids, a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. biorxiv.orgresearchgate.net Iridoids themselves are precursors to a vast array of biologically active compounds, including the valuable monoterpenoid indole (B1671886) alkaloids (MIAs) like vinblastine (B1199706) and vincristine, which have significant pharmaceutical applications. nih.govresearchgate.net
Following its formation, this compound is the substrate for iridoid synthase (ISY), a key enzyme that catalyzes the reductive cyclization of the linear monoterpenoid into the characteristic bicyclic iridoid scaffold. biorxiv.orgresearchgate.net This reaction is a pivotal step, as it commits the metabolic pathway to the formation of iridoids. The product of this cyclization is typically nepetalactol or related iridodials. researchgate.netbiorxiv.org From this point, a series of further enzymatic modifications, including oxidations, reductions, and glycosylations, lead to the vast diversity of iridoid structures found in nature.
The central position of this compound makes it a crucial target for metabolic engineering efforts aimed at increasing the production of valuable iridoid-derived compounds in plants and microbial systems. biorxiv.orgmdpi.com Understanding the enzymes that produce and consume this compound is therefore of significant scientific and commercial interest. researchgate.net Research has focused on identifying and characterizing these enzymes from various plant species to optimize the flux through the iridoid pathway. mdpi.com
Detailed Research Findings
The table below summarizes the key enzymes involved in the metabolism of this compound and its immediate precursors.
| Precursor/Substrate | Enzyme | Enzyme Class | Product(s) | Organism Example |
| Geranyl pyrophosphate (GPP) | Geraniol synthase (GES) | Terpene synthase | Geraniol | Ocimum basilicum |
| Geraniol | Geraniol-8-hydroxylase (G8H/G8O) / CYP76B6 | Cytochrome P450 monooxygenase | 8-Hydroxygeraniol | Catharanthus roseus |
| 8-Hydroxygeraniol | CYP76B6 | Cytochrome P450 monooxygenase | This compound | Catharanthus roseus oup.comresearchgate.net |
| 8-Hydroxygeraniol | 8-Hydroxygeraniol oxidoreductase (8HGO) | Dehydrogenase | This compound, 8-oxogeranial | Catharanthus roseus researchgate.netresearchgate.net |
| This compound | Iridoid synthase (ISY) | Reductive cyclase | Nepetalactol, Iridodials | Catharanthus roseus biorxiv.orgresearchgate.net |
Properties
CAS No. |
38290-51-6 |
|---|---|
Molecular Formula |
C₁₀H₁₆O₂ |
Molecular Weight |
168.23 |
Synonyms |
(E,E)-8-Hydroxy-2,6-dimethyl-2,6-octadienal; (2E,6E)-8-Oxo-3,7-dimethyl-2,6-octadien-1-ol |
Origin of Product |
United States |
Biosynthetic Pathways of 8 Oxogeraniol
The formation of 8-oxogeraniol is a multi-step process that begins with the fundamental building blocks of isoprenoids.
Isopentenyl Diphosphate (B83284) and Dimethylallyl Diphosphate Generation
The biosynthesis of all terpenoids, including this compound, originates from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). oup.comnih.govfrontiersin.org Plants utilize two distinct pathways to synthesize these precursors in different cellular compartments. oup.comresearchgate.net
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is the primary source of IPP and DMAPP for the synthesis of sesquiterpenes, triterpenes, and sterols. oup.comresearchgate.net
The Methylerythritol Phosphate (B84403) (MEP) Pathway: Localized in the plastids, the MEP pathway provides the IPP and DMAPP precursors for the biosynthesis of monoterpenes, diterpenes, and other photosynthetic isoprenoids. oup.comresearchgate.netescholarship.org
Isopentenyl/dimethylallyl diphosphate isomerase (IPI) is a key enzyme that catalyzes the interconversion of IPP and DMAPP, ensuring the appropriate ratio of these building blocks for subsequent reactions. oup.comlibretexts.org
Geranyl Pyrophosphate (GPP) Formation
Geranyl pyrophosphate (GPP), a ten-carbon (C10) molecule, is the direct precursor for all monoterpenes. wikipedia.orgmdpi.com It is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. echelon-inc.comchemicalbook.com This crucial step is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). nih.govechelon-inc.com GPP serves as a critical branch point in terpenoid metabolism, directing carbon flux towards the production of a vast array of monoterpenoid compounds. researchgate.net
Geraniol (B1671447) Synthesis from GPP
The conversion of GPP to geraniol marks a committed step towards the biosynthesis of specific monoterpenoids, including this compound. escholarship.org This reaction is primarily catalyzed by geraniol synthase (GES), a type of terpene synthase (TPS), which hydrolyzes the diphosphate group from GPP to yield geraniol. mdpi.comchemicalbook.comnih.gov In some plants, a non-canonical pathway involving a nudix hydrolase (NUDX) can also produce geraniol from GPP. mdpi.com
Enzymatic Conversions Leading to this compound
The transformation of geraniol into this compound involves sequential oxidation reactions catalyzed by specific enzymes.
Geraniol-8-Hydroxylase (G8H / CYP76B6) Activity and Regioselectivity
Geraniol-8-hydroxylase (G8H), also known as CYP76B6, is a key cytochrome P450 monooxygenase that plays a pivotal role in the biosynthesis of iridoids. nih.govexpasy.orgwikipedia.org This enzyme exhibits high regioselectivity, specifically targeting the C8 methyl group of geraniol for hydroxylation. whiterose.ac.uksci-hub.se
Hydroxylation of Geraniol to 8-Hydroxygeraniol
The first dedicated step in the conversion of geraniol towards this compound is its hydroxylation to form 8-hydroxygeraniol. whiterose.ac.ukpnas.orgresearchgate.net This reaction is efficiently catalyzed by G8H (CYP76B6). wikipedia.orgwhiterose.ac.ukpnas.orgresearchgate.netresearchgate.net The enzyme utilizes molecular oxygen and a reduced NADPH-cytochrome P450 reductase to introduce a hydroxyl group at the C8 position of geraniol. expasy.orgqmul.ac.uk Research has shown that CYP76B6 from Catharanthus roseus is highly specialized for this reaction. nih.govresearchgate.net In fact, CYP76B6 has been described as a multifunctional enzyme capable of catalyzing two sequential oxidation steps, leading from geraniol to this compound. nih.govresearchgate.netnih.gov The initial hydroxylation of geraniol to 8-hydroxygeraniol is a very efficient and rapid step. nih.govresearchgate.net Following this, the same enzyme can further oxidize 8-hydroxygeraniol to this compound. nih.govnih.gov
Another enzyme, 8-hydroxygeraniol oxidoreductase (8-HGO), also plays a role in the subsequent oxidation of 8-hydroxygeraniol to this compound and ultimately to 8-oxogeranial. researchgate.netnih.govresearchgate.net This indicates that two different enzymes can contribute to the formation of the crucial intermediate, this compound. nih.gov
Cytochrome P450 Enzyme System Involvement
The initial hydroxylation of geraniol to 8-hydroxygeraniol is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). biorxiv.orgpnas.orgpnas.org Specifically, members of the CYP76 family have been identified as key players in this conversion. researchgate.netresearchgate.net These enzymes are typically membrane-bound proteins located in the endoplasmic reticulum. biorxiv.org The catalytic activity of CYPs is essential for the functionalization of monoterpenes, preparing them for subsequent reactions in the biosynthetic pathway. researchgate.net
Research has shown that specific P450 enzymes, such as CYP76B6 from Catharanthus roseus, are highly specialized and can catalyze the hydroxylation of geraniol at the C8 position. researchgate.netnih.gov This step is crucial as it introduces the oxygen atom necessary for the downstream formation of the aldehyde group in this compound. The efficiency of this hydroxylation can be quite high, often outcompeting other potential reactions involving geraniol within plant tissues. researchgate.netnih.gov
Cofactor Requirements (e.g., NADPH, CPR)
The function of cytochrome P450 enzymes is critically dependent on the presence of specific cofactors. biorxiv.orgoup.com For the hydroxylation of geraniol, the P450 enzyme requires the transfer of two electrons, a process facilitated by NADPH-dependent cytochrome P450 reductase (CPR). biorxiv.orguea.ac.uk CPR is an essential partner protein that shuttles electrons from the primary electron donor, NADPH, to the P450 enzyme, thereby activating molecular oxygen for the hydroxylation reaction. biorxiv.orgoup.com
8-Hydroxygeraniol Oxidoreductase (8-HGO) Activity
Following the initial hydroxylation, the alcohol group of 8-hydroxygeraniol is further oxidized to form this compound. This reaction is catalyzed by 8-hydroxygeraniol oxidoreductase (8-HGO), a key enzyme in the iridoid biosynthetic pathway. researchgate.netresearchgate.netnih.gov
Oxidation of 8-Hydroxygeraniol to this compound
The enzyme 8-HGO facilitates the conversion of 8-hydroxygeraniol to this compound. researchgate.netresearchgate.netnih.gov This is a stepwise oxidation process. researchgate.netresearchgate.net The reaction can proceed through an intermediate, 8-hydroxygeranial, before reaching the final product of the subsequent step, 8-oxogeranial. researchgate.netwikipedia.org The characterization of 8-HGO from various plant species, such as Catharanthus roseus, has confirmed its role in this specific oxidative step. researchgate.netnih.gov
NAD+ Dependent Oxidations
The enzymatic activity of 8-hydroxygeraniol oxidoreductase is dependent on the cofactor NAD+ (Nicotinamide adenine (B156593) dinucleotide). researchgate.netresearchgate.netnih.gov 8-HGO utilizes NAD+ as an oxidizing agent to accept electrons from the substrate, 8-hydroxygeraniol. researchgate.netnih.gov In vitro assays with purified 8-HGO have demonstrated that the enzyme is active in the presence of NAD+ but not with NADP+. researchgate.netnih.gov This specificity for NAD+ is a common feature of many dehydrogenase enzymes involved in biosynthetic pathways. pnas.org
Dual Functionality and Overlapping Enzyme Activities
The biosynthesis of this compound is further complicated by the presence of enzymes with dual or overlapping functionalities. researchgate.netnih.govnih.gov For instance, the cytochrome P450 enzyme CYP76B6 from Catharanthus roseus has been shown to be a multifunctional enzyme. researchgate.netnih.gov It not only catalyzes the initial hydroxylation of geraniol to 8-hydroxygeraniol but can also perform a subsequent oxidation to produce this compound directly. researchgate.netnih.govnih.gov
This dual functionality means that two different enzymes, G8O (a CYP76 P450) and 8-HGO, can contribute to the formation of this compound from 8-hydroxygeraniol. nih.gov While G8O can catalyze the reaction in a monodirectional manner, 8-HGO is involved in reversible oxidation steps. nih.gov This overlap in enzyme activity suggests a complex regulatory network governing the flux of intermediates through the iridoid pathway.
Isotopic Labeling and Pathway Elucidation Methodologies
Isotopic labeling has been an indispensable tool for elucidating the biosynthetic pathway of this compound and other iridoids. doi.orgnih.gov By feeding plants or cell cultures with precursors labeled with stable isotopes such as ¹³C or deuterium (B1214612) (²H), researchers can trace the metabolic fate of these precursors through the pathway. nih.govsigmaaldrich.com
These studies have been crucial in confirming the sequence of intermediates and the enzymatic transformations involved. For example, feeding experiments with labeled geraniol have confirmed its conversion to 8-hydroxygeraniol and subsequently to other downstream products. pnas.org The analysis of the isotopic composition of the resulting metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides direct evidence for the proposed biosynthetic steps. sigmaaldrich.comsymeres.com This methodology has been fundamental in piecing together the complex network of reactions that lead to the formation of this compound.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Function | Cofactor(s) |
| Geraniol-8-hydroxylase | G8H (CYP76) | Hydroxylation of geraniol to 8-hydroxygeraniol | NADPH, CPR |
| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | Oxidation of 8-hydroxygeraniol to this compound | NAD+ |
Downstream Metabolic Transformations of 8 Oxogeraniol
Conversion to 8-Oxogeranial
The initial step in the downstream metabolism of 8-oxogeraniol is its oxidation to 8-oxogeranial. This conversion is a critical juncture, channeling the metabolic flow towards the formation of iridoids.
The oxidation of this compound to 8-oxogeranial is catalyzed by oxidoreductases. frontiersin.org In the well-studied plant Catharanthus roseus, an enzyme named 8-hydroxygeraniol oxidoreductase (8-HGO) is responsible for this transformation. nih.govresearchgate.netuniversiteitleiden.nluniversiteitleiden.nl This enzyme can utilize NAD+ as a cofactor and is capable of oxidizing this compound to 8-oxogeranial. nih.govuniversiteitleiden.nluniversiteitleiden.nl The reaction can proceed through the intermediate 8-hydroxygeranial. researchgate.netuniversiteitleiden.nlwikipedia.org
Research has shown that 8-HGO can act on several substrates, including 8-hydroxygeraniol, 8-hydroxygeranial, and this compound, ultimately leading to the production of 8-oxogeranial. nih.govuniversiteitleiden.nluniversiteitleiden.nl In some organisms, this oxidation is performed by different types of enzymes. For instance, in the leaf beetle Phaedon cochleariae, a glucose-methanol-choline (GMC) oxidoreductase carries out the conversion of 8-hydroxygeraniol to 8-oxogeranial. researchgate.netnih.gov Similarly, aphids utilize a short-chain reductase (SDR) for this oxidation step. researchgate.net
Iridoid Biosynthesis from 8-Oxogeranial
The formation of the characteristic bicyclic cyclopentanopyran structure of iridoids commences from 8-oxogeranial. wikipedia.org This process is initiated by a reductive cyclization reaction.
The key enzyme mediating the cyclization of 8-oxogeranial is iridoid synthase (ISY). wikipedia.orgresearchgate.netbiorxiv.org ISY, a non-canonical monoterpene cyclase, catalyzes the NADPH-dependent reduction of 8-oxogeranial. wikipedia.orgpnas.orgpnas.org This reduction leads to the formation of a reactive enol or enolate intermediate, specifically (S)-8-oxocitronellyl enol. researchgate.netfrontiersin.orgnih.govwhiterose.ac.uk
The reaction mechanism of ISY is distinct from typical terpene cyclases. nih.gov It involves an initial reduction of the substrate followed by cyclization. wikipedia.org Structural analyses of ISY from Catharanthus roseus have provided insights into its active site, where NAD+ and 8-oxogeranial interact with key amino acid residues like Lys146 and Tyr178, which helps in the stereoselective reduction. researchgate.net The cyclization itself is proposed to occur through either a hetero-Diels-Alder reaction or a stepwise Michael addition. nih.gov
The unstable enol intermediate generated by ISY can subsequently cyclize to form various iridoid products. genome.jpenzyme-database.org This cyclization can happen non-enzymatically or be facilitated by other enzymes. genome.jpenzyme-database.org The primary products of this cyclization are iridodial (B1216469) and nepetalactol. researchgate.netbiorxiv.orgresearchgate.net Iridodial is the open-chain dialdehyde (B1249045) form, while nepetalactol is the closed-ring lactol form, and they exist in equilibrium in aqueous solutions. nih.gov
In some plant species like Nepeta, the stereochemistry of the final nepetalactone (B1678191) products is not determined by ISY alone. biorxiv.org Instead, other enzymes such as nepetalactol-related short-chain dehydrogenase (NEPS) enzymes and major latex protein-like (MLPL) enzymes can influence the stereoselective cyclization of the 8-oxocitronellyl enol intermediate to produce different stereoisomers of nepetalactol. pnas.orgfrontiersin.orgwhiterose.ac.ukbiorxiv.orgresearchgate.net For instance, in Nepeta mussinii, distinct NEPS enzymes catalyze the formation of different nepetalactol stereoisomers. whiterose.ac.uk
Iridoid Synthase (ISY) Mediated Cyclization
Linkage to Monoterpenoid Indole (B1671886) Alkaloid (MIA) Pathways
The iridoid pathway, originating from this compound, serves as a crucial entry point for the biosynthesis of the large and pharmacologically important class of compounds known as monoterpenoid indole alkaloids (MIAs). nih.gov
The iridoid nepetalactol is further metabolized through a series of enzymatic steps to produce secologanin (B1681713). biorxiv.orgmdpi.commdpi.com This process involves oxidation, glycosylation, and other modifications. mdpi.com In Catharanthus roseus, nepetalactol is converted to 7-deoxyloganetic acid by the enzyme iridoid oxidase (IO). nih.govuniversiteitleiden.nl Subsequent steps involve glycosylation by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) and hydroxylation to form loganic acid. frontiersin.orguniversiteitleiden.nl
Secologanin is the final product of the seco-iridoid pathway and acts as a key branch point intermediate. nih.govresearchgate.net It is a reactive aldehyde that can condense with tryptamine (B22526), derived from the shikimate pathway, in a Pictet-Spengler reaction catalyzed by strictosidine (B192452) synthase (STR). wikipedia.orgmdpi.com This condensation reaction forms strictosidine, the universal precursor for all MIAs. nih.govmdpi.comnih.gov The biosynthesis of MIAs is a complex network, and the pathway from this compound to secologanin represents the essential monoterpenoid branch that feeds into it. nih.gov
Biosynthesis of Strictosidine and Related Alkaloids
The compound this compound is a key intermediate in the complex biosynthetic pathway of secoiridoids, which ultimately leads to the formation of strictosidine, the universal precursor for virtually all monoterpenoid indole alkaloids (MIAs). mdpi.comuniversiteitleiden.nl The transformation of this compound initiates a cascade of enzymatic reactions that construct the intricate carbon skeleton of secologanin, the monoterpenoid partner required for strictosidine synthesis. nih.govmdpi.com This pathway has been extensively studied, particularly in the medicinal plant Catharanthus roseus, the source of valuable anticancer alkaloids. nih.govuniversiteitleiden.nl
The downstream metabolic cascade from this compound involves a series of oxidation, reduction, cyclization, glycosylation, and methylation steps. mdpi.com The initial transformation is the oxidation of this compound to the dialdehyde 8-oxogeranial. This reaction is catalyzed by 8-hydroxygeraniol oxidoreductase (8-HGO), also referred to as geraniol (B1671447) oxidoreductase (GOR), which can act on multiple substrates, including 8-hydroxygeraniol and 8-hydroxygeranial, in a tandem and reversible NAD+-dependent process. universiteitleiden.nlsci-hub.seresearchgate.net
Following the formation of 8-oxogeranial, the pathway proceeds through several critical intermediates to yield secologanin. nih.gov The enzyme iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol. mdpi.comnih.gov This is a pivotal step that establishes the characteristic ring system of the iridoids. Nepetalactol then undergoes further oxidation by iridoid oxidase (IO), a cytochrome P450 enzyme, to produce 7-deoxyloganetic acid. mdpi.comnih.gov
The subsequent steps involve modification and functionalization of this core structure. A glucosyltransferase, 7-deoxyloganetic acid glucosyltransferase (7-DLGT), attaches a glucose moiety to 7-deoxyloganetic acid, forming 7-deoxyloganic acid. nih.govuniversiteitleiden.nl This is followed by a hydroxylation reaction at the C-7 position, catalyzed by 7-deoxyloganic acid hydroxylase (7-DLH), to yield loganic acid. nih.govuniversiteitleiden.nl Loganic acid is then methylated by loganic acid O-methyltransferase (LAMT) to form loganin (B1675030). mdpi.comuniversiteitleiden.nl The final step in the formation of the secoiridoid is the oxidative cleavage of the cyclopentane (B165970) ring of loganin by secologanin synthase (SLS), another cytochrome P450 enzyme, which generates the reactive aldehyde, secologanin. mdpi.comuniversiteitleiden.nl
The entire pathway from geraniol to secologanin has been successfully reconstituted in the heterologous plant host Nicotiana benthamiana, confirming the function of the identified enzymes. nih.gov In C. roseus, there is a notable spatial separation of these biosynthetic steps; the early stages, including the conversion of geraniol to 7-deoxyloganic acid, occur in internal phloem-associated parenchyma (IPAP) cells, while the final steps to secologanin take place in the leaf epidermis. mdpi.comnih.gov
The culmination of this pathway segment is the condensation of secologanin with tryptamine, an indole derivative from the shikimate pathway. universiteitleiden.nluniversiteitleiden.nl This crucial Pictet-Spengler reaction is catalyzed by strictosidine synthase (STR) to stereoselectively form 3-α(S)-strictosidine. nih.govwikipedia.org Strictosidine is the foundational molecule from which more than 3,000 different MIAs are derived, including medicinally important compounds like vinblastine (B1199706) and quinine. whiterose.ac.ukfrontiersin.org
Research Findings on the Biosynthetic Pathway from this compound to Strictosidine
| Step | Substrate(s) | Enzyme | Product |
| 1 | This compound | 8-Hydroxygeraniol oxidoreductase (8-HGO/GOR) | 8-Oxogeranial |
| 2 | 8-Oxogeranial | Iridoid synthase (ISY) | Nepetalactol |
| 3 | Nepetalactol | Iridoid oxidase (IO) | 7-Deoxyloganetic acid |
| 4 | 7-Deoxyloganetic acid | 7-Deoxyloganetic acid glucosyl transferase (7-DLGT) | 7-Deoxyloganic acid |
| 5 | 7-Deoxyloganic acid | 7-Deoxyloganic acid hydroxylase (7-DLH) | Loganic acid |
| 6 | Loganic acid | Loganic acid O-methyltransferase (LAMT) | Loganin |
| 7 | Loganin | Secologanin synthase (SLS) | Secologanin |
| 8 | Secologanin, Tryptamine | Strictosidine synthase (STR) | Strictosidine |
Enzymology and Molecular Biology of 8 Oxogeraniol Biosynthesis
Functional Characterization of Key Enzymes
The conversion of the precursor geraniol (B1671447) to 8-oxogeraniol is primarily managed by a sequence of oxidation reactions catalyzed by specific enzymes. The key players in this part of the pathway are geraniol 8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8HGO), also referred to as geraniol oxidoreductase (GOR).
Geraniol 8-hydroxylase (G8H) , often a member of the cytochrome P450 family, initiates the process by hydroxylating geraniol at the C8 position to produce 8-hydroxygeraniol. uea.ac.uk A notable example is CYP76B6 from Catharanthus roseus, which has been identified as a highly specialized multifunctional enzyme. nih.gov It not only catalyzes the initial hydroxylation of geraniol but also the subsequent oxidation of 8-hydroxygeraniol to this compound. nih.govoup.com This dual functionality makes it a pivotal enzyme in the pathway. nih.gov Other members of the CYP76 family, such as CYP76C4 from Arabidopsis thaliana, have also been shown to possess geraniol 8-hydroxylase activity. nih.govoup.com
8-hydroxygeraniol oxidoreductase (8HGO/GOR) is another crucial enzyme that catalyzes the oxidation of 8-hydroxygeraniol. uea.ac.ukzenodo.org This enzyme, a medium-chain alcohol dehydrogenase, converts 8-hydroxygeraniol into the linear dialdehyde (B1249045) 8-oxogeranial, with this compound being an intermediate. uea.ac.ukuniversiteitleiden.nlresearchgate.net The reaction is NAD+-dependent and can proceed stepwise, potentially forming 8-hydroxygeranial or this compound before reaching the final product, 8-oxogeranial. universiteitleiden.nlresearchgate.netwhiterose.ac.uk
Following the formation of 8-oxogeranial, Iridoid Synthase (ISY) , a reductive cyclase, catalyzes the conversion of 8-oxogeranial into nepetalactol isomers, the foundational structures of iridoids. pnas.orgnih.govnih.gov In some plant species like those in the Nepeta genus, the cyclization of the intermediate formed by ISY is further mediated by nepetalactol-related short-chain dehydrogenase (NEPS) enzymes, which also play a role in determining the stereochemistry of the final iridoid products. pnas.orgresearchgate.netnih.gov
Table 1: Key Enzymes in the Biosynthesis Pathway Leading to and from this compound
| Enzyme | Abbreviation | Enzyme Class | Function | Precursor | Product(s) |
|---|---|---|---|---|---|
| Geraniol 8-hydroxylase | G8H (e.g., CYP76B6) | Cytochrome P450 | Hydroxylation | Geraniol | 8-hydroxygeraniol |
| Geraniol 8-oxidase | G8O (e.g., CYP76B6) | Cytochrome P450 | Oxidation | 8-hydroxygeraniol | This compound |
| 8-hydroxygeraniol oxidoreductase | 8HGO / GOR | Alcohol Dehydrogenase | Oxidation | 8-hydroxygeraniol | This compound, 8-oxogeranial |
| Iridoid Synthase | ISY | Reductase/Cyclase | Reductive cyclization | 8-oxogeranial | Nepetalactol isomers |
| Nepetalactol-related short-chain dehydrogenase | NEPS | Dehydrogenase/Reductase | Cyclization, Oxidation | 8-oxocitronellyl enol, Nepetalactols | Nepetalactol isomers, Nepetalactones |
To study the function and characteristics of these biosynthetic enzymes, researchers rely on heterologous expression systems. Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most commonly used platforms due to their well-understood genetics and rapid growth. frontiersin.org
Escherichia coli has been successfully used to express and purify key enzymes of the iridoid pathway. For instance, 8-hydroxygeraniol oxidoreductase (8HGO) from C. roseus was expressed in E. coli, which allowed for its affinity purification and subsequent in vitro characterization. universiteitleiden.nlresearchgate.net This approach enables detailed kinetic studies and substrate specificity analysis. Codon optimization of the gene sequence for E. coli expression is a common strategy to enhance protein yield. pnas.org However, challenges such as the formation of insoluble inclusion bodies can sometimes occur. frontiersin.org
Saccharomyces cerevisiae has emerged as a powerful chassis for reconstituting entire metabolic pathways, including the one leading to this compound and beyond. nih.gov Researchers have successfully engineered yeast to produce 8-hydroxygeraniol by introducing geraniol synthase (GES) and geraniol 8-hydroxylase (G8H). nih.gov Further engineering, including the expression of 8HGO and ISY, has enabled the de novo production of nepetalactol in yeast. nih.govbiorxiv.org This whole-cell biocatalysis approach is valuable not only for studying enzyme function in a eukaryotic context but also for the sustainable biotechnological production of valuable iridoids. researchgate.netresearchgate.net Optimization often involves balancing the expression levels of different enzymes and co-expressing necessary partners, like cytochrome P450 reductases (CPR) for P450 enzymes. biorxiv.org
Table 2: Examples of Recombinant Enzyme Expression for this compound Pathway Research
| Enzyme | Source Organism | Expression Host | Purpose | Reference |
|---|---|---|---|---|
| 8-hydroxygeraniol oxidoreductase (8HGO) | Catharanthus roseus | Escherichia coli | Functional characterization, in vitro assays | universiteitleiden.nlresearchgate.net |
| Geraniol 8-hydroxylase (G8H) | Catharanthus roseus | Saccharomyces cerevisiae | Pathway reconstruction, 8-hydroxygeraniol production | nih.govnih.gov |
| Iridoid Synthase (ISY) | Catharanthus roseus | Saccharomyces cerevisiae | Pathway reconstruction, nepetalactol production | nih.govbiorxiv.org |
| ApISY (Iridoid Synthase) | Acyrthosiphon pisum | Saccharomyces cerevisiae | Functional characterization | pnas.org |
| CYP76 Family Members | Arabidopsis thaliana | Saccharomyces cerevisiae | Functional screening, substrate specificity | nih.govoup.com |
While in vitro assays with purified enzymes are crucial, validating enzyme function within a plant cell (in planta) is essential to confirm their physiological role. Nicotiana benthamiana has become a widely used model system for the transient expression of genes and pathway reconstitution. researchgate.net The method, often involving Agrobacterium-mediated transformation, allows for rapid functional analysis of enzymes in a plant cellular environment. researchgate.net
A prominent technique is the leaf-disc assay . nih.gov In this method, genes encoding one or more enzymes are transiently expressed in N. benthamiana leaves. Leaf discs are then excised and incubated with a substrate, and the products are subsequently extracted and analyzed. researchgate.net This approach was instrumental in confirming the dual function of CYP76B6 from C. roseus, demonstrating its ability to catalyze the two-step oxidation of geraniol to this compound directly within plant tissue. nih.govresearchgate.net Furthermore, the entire seco-iridoid pathway has been transiently reconstituted in N. benthamiana, confirming the functionality of all the enzymes, including those involved in this compound metabolism, and leading to the production of complex downstream alkaloids. universiteitleiden.nluniversiteitleiden.nl This system is invaluable for identifying potential bottlenecks and unintended side reactions caused by endogenous plant enzymes. researchgate.net
Expression Systems for Recombinant Enzymes (e.g., E. coli, Saccharomyces cerevisiae)
Molecular Evolutionary Analysis of Enzyme Families (e.g., CYP76, NEPS)
The evolution of the this compound biosynthetic pathway provides insights into the diversification of plant specialized metabolism. Molecular evolutionary analyses of the key enzyme families involved, such as the cytochrome P450 family CYP76 and the NEPS family, reveal fascinating patterns of gene duplication and neofunctionalization.
The CYP76 family is widespread in land plants and is involved in the metabolism of various monoterpenes and diterpenes. wikipedia.org The geraniol 8-hydroxylase activity crucial for the first step towards this compound is found in members of this family. nih.govfrontiersin.org Studies in Brassicaceae have shown high rates of gene duplication and loss within the CYP76C subfamily, suggesting that this family is associated with species-specific adaptive functions. researchgate.netnih.gov This evolutionary plasticity has likely allowed different plant lineages to fine-tune their monoterpenol metabolism for specific ecological roles. nih.gov
The NEPS (nepetalactol-related short-chain dehydrogenase) family represents an evolutionary innovation, particularly within the Nepeta genus. nih.govnih.gov These enzymes, along with major latex protein-like (MLPL) enzymes, work in concert with a novel type of iridoid synthase (ISY) to control the stereochemistry of nepetalactone (B1678191) isomers. zenodo.orgnih.gov This is a case of convergent evolution, as the enzymes involved in iridoid biosynthesis in Nepeta have distinct evolutionary origins from those in other iridoid-producing plants and insects, even though the chemical steps are similar. researchgate.net The emergence and diversification of the NEPS family have been a driving force in the evolution of the unique iridoid profiles found in catnip and related species. nih.gov
Metabolic Engineering and Synthetic Biology Applications
Optimization of 8-Oxogeraniol Production in Heterologous Hosts
Heterologous hosts, such as yeast and bacteria, are commonly used as cellular factories for producing specific compounds. sciety.orgfrontiersin.orgwikipedia.org The optimization of this compound production in these hosts involves several key strategies.
A critical step in maximizing the yield of this compound is to ensure a sufficient supply of its precursor, geraniol (B1671447). In the context of monoterpene indole (B1671886) alkaloid (MIA) biosynthesis, geraniol is produced from the hydrolysis of geranyl pyrophosphate (GPP) by geraniol synthase (GES). mdpi.com One successful strategy in Saccharomyces cerevisiae involved targeting the geraniol biosynthetic pathway to the mitochondria. mdpi.comnih.gov This compartmentalization helps to sequester the GPP pool away from competing pathways, such as the cytosolic ergosterol (B1671047) pathway, thereby increasing the availability of GPP for geraniol synthesis. mdpi.comnih.gov This approach led to a significant increase in geraniol production compared to cytosolic production strains. nih.gov Further engineering efforts in yeast have focused on boosting the formation of precursors, which, when combined with the expression of downstream enzymes, facilitates the production of complex MIAs like strictosidine (B192452). researchgate.net
Systematic engineering in Saccharomyces cerevisiae to enhance the production of 8-hydroxygeraniol, the immediate precursor to this compound, has also been a focus. nih.gov This includes strategies to increase the supply of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a crucial cofactor for the enzyme geraniol-8-hydroxylase (G8H). nih.gov Deletion of genes responsible for the formation of shunt products, such as dehydrogenase ADH6 and reductase ARI1 which reduce 8-hydroxygeraniol, has also proven effective in elevating the final titer of the desired product. nih.gov
Table 1: Strain Engineering Strategies for Enhanced Precursor Availability
| Strategy | Host Organism | Target | Outcome | Reference(s) |
|---|---|---|---|---|
| Mitochondrial Targeting of Geraniol Biosynthesis | Saccharomyces cerevisiae | Increase GPP pool for geraniol synthesis | 6-fold increase in geraniol production | nih.gov |
| NADPH Supply Enhancement | Saccharomyces cerevisiae | Improve cofactor availability for G8H | Increased 8-hydroxygeraniol production | nih.gov |
| Deletion of Shunt Product Genes (ADH6, ARI1) | Saccharomyces cerevisiae | Prevent reduction of 8-hydroxygeraniol | Elevated 8-hydroxygeraniol production | nih.gov |
| Overexpression of Mevalonate Pathway | Saccharomyces cerevisiae | Increase flux of acetyl-CoA in mitochondria | ~227 mg/L of 8-hydroxygeraniol in fed-batch fermentation | researchgate.net |
The efficient conversion of geraniol to this compound and subsequently to downstream products relies on the balanced expression of multiple enzymes. The conversion of geraniol to 8-hydroxygeraniol by the cytochrome P450 enzyme geraniol-8-hydroxylase (G8H) is considered a bottleneck. nih.gov Optimizing the interaction between G8H and its redox partner, cytochrome P450 reductase (CPR), is crucial for enhancing its activity. nih.gov
Furthermore, the relative expression levels of the enzymes in the pathway, such as 8-hydroxygeraniol oxidoreductase (8HGO) and iridoid synthase (ISY), need to be carefully tuned. nih.gov In Catharanthus roseus, 8HGO catalyzes the stepwise oxidation of 8-hydroxygeraniol to 8-oxogeranial via this compound. mdpi.comuniversiteitleiden.nl The subsequent cyclization of 8-oxogeranial by ISY leads to the formation of nepetalactol. mdpi.comnih.gov Fine-tuning the expression of these enzymes is necessary to prevent the accumulation of intermediates and the formation of byproducts. nih.gov For instance, the creation of a fused hybrid enzyme of 8HGO and ISY has been shown to significantly enhance the production of nepetalactol by channeling the substrate and reducing the formation of off-target products. researchgate.net
Table 2: Key Enzymes in the Biosynthesis of this compound and Derivatives
| Enzyme | Abbreviation | Function | Cofactor(s) | Reference(s) |
|---|---|---|---|---|
| Geraniol Synthase | GES | Hydrolysis of GPP to geraniol | - | mdpi.com |
| Geraniol-8-Hydroxylase | G8H (CYP76B6) | Hydroxylation of geraniol to 8-hydroxygeraniol | NADPH | mdpi.comnih.gov |
| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidation of 8-hydroxygeraniol to 8-oxogeranial | NAD+ | mdpi.comuniversiteitleiden.nl |
| Iridoid Synthase | ISY | Reductive cyclization of 8-oxogeranial to nepetalactol | NADPH | mdpi.comnih.gov |
Strain Engineering for Enhanced Precursor Availability
Cell-Free Biosynthesis Systems for this compound and Derivatives
Cell-free biosynthesis offers an alternative to in vivo production, bypassing the complexities of cellular metabolism and the need to maintain living cells. biooekonomie.de These systems combine the necessary enzymes and substrates in a reaction vessel to produce the target molecule. biooekonomie.de
A one-pot, cell-free enzymatic synthesis of nepetalactol, a derivative of this compound, has been successfully demonstrated. sci-hub.sewhiterose.ac.uk This system utilizes a cascade of four biosynthetic enzymes: a soluble bacterial P450 (TfG8H) for the initial hydroxylation of geraniol, geraniol oxidoreductase (GOR) for the subsequent oxidation to 8-oxogeranial, iridoid synthase (ISY) for the reductive cyclization, and a major latex protein-like enzyme (MLPL) to assist in the cyclization. sci-hub.sewhiterose.ac.uk
A major challenge in such multi-enzyme systems is the management of redox cofactors, as the pathway involves both NAD+-dependent oxidation and NADPH-dependent reduction steps. sci-hub.sewhiterose.ac.uk To prevent futile redox cycling, an orthogonal cofactor regeneration system was developed. sci-hub.sewhiterose.ac.uk This system maintains a high NAD+/NADH ratio to drive the oxidation steps and a high NADPH/NADP+ ratio for the reductive cyclization, enabling the efficient one-pot synthesis of nepetalactol without the need to isolate intermediates. sci-hub.sewhiterose.ac.uk
Reconstitution of Biosynthetic Pathways for Complex Monoterpenoids
The elucidation of the biosynthetic pathway leading to complex monoterpenoids has enabled its reconstitution in heterologous hosts. This compound is a key intermediate in the biosynthesis of strictosidine, the universal precursor to over 2,000 monoterpene indole alkaloids (MIAs). researchgate.netresearchgate.net
The entire secoiridoid pathway from the 2-C-methyl-ᴅ-erythritol 4-phosphate (MEP) pathway has been elucidated. mdpi.com The pathway begins with the conversion of geraniol to 8-hydroxygeraniol by G8H, followed by oxidation to 8-oxogeranial by 8HGO. mdpi.com Iridoid synthase (ISY) then catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol. mdpi.com This is followed by a series of enzymatic steps to produce secologanin (B1681713), which then condenses with tryptamine (B22526) to form strictosidine. mdpi.comresearchgate.net
The reconstitution of this complex pathway in a heterologous host like Nicotiana benthamiana has been achieved by expressing the eight genes encoding the secoiridoid pathway, along with genes to boost precursor formation. researchgate.net This successful reconstitution not only confirms the function of all the enzymes in the pathway but also demonstrates the potential for producing valuable (seco)iridoids and alkaloids in alternative hosts. researchgate.net
Biotechnological Production of High-Value (Seco)Iridoids and Alkaloids
The (seco)iridoid skeleton, derived from geraniol via this compound, is the precursor to a wide range of bioactive compounds with significant therapeutic applications, including the anticancer drugs vinblastine (B1199706) and vincristine. researchgate.netnih.gov The low abundance of these compounds in their native plant sources has driven efforts towards their biotechnological production. researchgate.net
Metabolic engineering of microorganisms and plants offers a promising alternative for the sustainable production of these high-value compounds. mdpi.comresearchgate.net By expressing the relevant biosynthetic genes in a heterologous host, it is possible to produce strictosidine, the gateway molecule to the vast array of MIAs. researchgate.net The successful heterologous production of strictosidine highlights the utility of the identified pathway enzymes for synthetic biology programs aimed at the sustainable biotechnological production of valuable (seco)iridoids and alkaloids for pharmaceutical and agricultural applications. researchgate.net
Biological Roles and Ecological Significance of 8 Oxogeraniol Derivatives
Role in Plant Specialized Metabolism
8-Oxogeraniol is a pivotal molecule in the specialized (or secondary) metabolism of numerous plant species. It serves as a direct precursor in the biosynthetic pathway of iridoids, a large group of monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org The formation of this compound itself is a multi-step enzymatic process.
The pathway begins with geraniol (B1671447), a common monoterpene alcohol. nih.gov
Hydroxylation : Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by a geraniol-8-hydroxylase (G8H), which is often a cytochrome P450 enzyme. nih.govnih.govresearchgate.net
Oxidation : The resulting 8-hydroxygeraniol is then oxidized in a two-step process to yield 8-oxogeranial. nih.govbiorxiv.org This conversion is handled by an 8-hydroxygeraniol oxidase (HGO). nih.govresearchgate.net In some plants, a single multifunctional cytochrome P450 enzyme, such as CYP76B6 from Catharanthus roseus, can catalyze both the initial hydroxylation of geraniol and the subsequent oxidation to this compound. nih.govresearchgate.net
Cyclization : The acyclic 8-oxogeranial is the substrate for the key cyclization step, which is catalyzed by an enzyme called iridoid synthase (ISY). wikipedia.orgresearchgate.netresearchgate.net This enzyme facilitates a reductive cyclization, converting 8-oxogeranial into the core iridoid scaffold, from which a vast array of iridoid glycosides and other related compounds are produced. researchgate.netresearchgate.net
This pathway is not exclusive to a few plants but is found across various families, including the Lamiaceae (mint family) and Apocynaceae, where it leads to pharmacologically important compounds. nottingham.ac.ukuea.ac.uk The production of these specialized metabolites, originating from this compound, is a significant metabolic investment for the plant, highlighting their functional importance.
Contribution to Plant Defense Mechanisms
The primary ecological role of iridoids, synthesized from the this compound pathway, is to serve as a potent defense against herbivores. wikipedia.orgnih.gov These compounds are often characterized by a bitter taste, which acts as a feeding deterrent to a wide range of generalist herbivores, including insects and mammals. wikipedia.org
The defensive action of iridoids can be multifaceted:
Antifeedant Properties : The bitterness of iridoid glycosides can deter feeding, causing herbivores to reject the plant after an initial taste. science.gov
Toxicity and Growth Inhibition : Upon ingestion by an herbivore, iridoid glycosides can be hydrolyzed in the gut, breaking down into highly reactive aglycones. uchicago.edu These compounds can denature proteins and inhibit enzymes, leading to reduced growth, lower survivorship, and decreased fecundity in the herbivore. science.govuchicago.edu
Broad-Spectrum Defense : The defensive compounds derived from this pathway are effective against a wide array of antagonists. Research has shown that iridoid glycosides can reduce the growth of fungi associated with fruit rot, indicating a role in pathogen defense as well. oup.com
Plants often produce a complex mixture of different iridoid glycosides, which may act synergistically to provide a more robust defense than any single compound alone. The concentration and composition of these defensive chemicals can be induced or increased in response to herbivore attacks, a phenomenon known as induced resistance. nih.govdatadryad.org This dynamic defense system allows plants to allocate resources to defense only when necessary. oup.com
Involvement in Interspecies Chemical Communication (e.g., Aphid Pheromones)
One of the most fascinating roles of this compound derivatives is their function in chemical communication between different species. Remarkably, the same class of iridoids produced by plants for defense is also synthesized by certain insects for communication, a striking example of convergent evolution. pnas.org
Many species of aphids (family Aphididae) use specific iridoids as female-produced sex pheromones to attract males for mating. pnas.orgbiologists.com The primary components of these pheromones are often nepetalactol and its oxidized form, nepetalactone (B1678191). nottingham.ac.ukbiologists.comrothamsted.ac.uk
Recent research has elucidated that aphids synthesize these pheromones through a biosynthetic pathway that largely mirrors the one found in plants. nih.govpnas.org This pathway starts from geraniol and proceeds through 8-hydroxygeraniol and 8-oxogeranial, which is then cyclized to form the nepetalactol isomers. nih.govrothamsted.ac.uk Isotopic labeling studies have confirmed that aphids can incorporate precursors like this compound into their pheromone components, demonstrating a de novo synthesis that is functionally analogous to the plant pathway. nottingham.ac.ukrothamsted.ac.ukcardiff.ac.uk
The production of these specific iridoids by both plants (like catnip, Nepeta cataria) and aphids creates a complex web of ecological interactions. For instance, natural enemies of aphids, such as certain parasitic wasps, have evolved to use the aphid sex pheromone as a kairomone—a chemical cue to locate their hosts. rothamsted.ac.uk This adds another layer to the plant's defense strategy; by producing nepetalactone, a plant might inadvertently attract predators of the very herbivores that feed on it, an example of indirect defense.
The table below summarizes key iridoid pheromone components found in various aphid species, all originating from the this compound metabolic pathway.
| Pheromone Component | Chemical Class | Role | Example Aphid Species |
| (1R,4aS,7S,7aR)-Nepetalactol | Iridoid | Sex Pheromone | Acyrthosiphon pisum (Pea aphid), Megoura viciae (Vetch aphid) pnas.orgrothamsted.ac.ukresearchgate.net |
| (4aS,7S,7aR)-Nepetalactone | Iridoid | Sex Pheromone | Acyrthosiphon pisum (Pea aphid), Megoura viciae (Vetch aphid) pnas.orgrothamsted.ac.ukresearchgate.net |
| (1S,4aR,7S,7aS)-Nepetalactol | Iridoid | Sex Pheromone | Phorodon humuli (Damson-hop aphid) rothamsted.ac.uk |
| (1R,4aR,7S,7aS)-Nepetalactol | Iridoid | Sex Pheromone | Phorodon humuli (Damson-hop aphid) rothamsted.ac.uk |
Ecological Adaptations Mediated by Iridoid Production
The production of iridoids, stemming from this compound, is a key ecological adaptation that allows plants to thrive in environments with high herbivore pressure. The evolution of this chemical defense system has shaped plant-insect interactions over millions of years. oup.com
The effectiveness of iridoids as a defense mechanism has led to an evolutionary arms race. While these compounds deter generalist herbivores, some specialist insects have evolved ways to overcome this defense. uchicago.edu These specialist herbivores can often sequester the iridoids from their host plants and use these very compounds for their own defense against predators, such as birds. wikipedia.org For example, the variable checkerspot butterfly obtains iridoids from its diet to defend against avian predators. wikipedia.org This specialization allows the insect to exploit a food resource that is toxic to most other herbivores.
Furthermore, the profile of iridoids can vary significantly between plant populations, reflecting adaptation to local herbivore communities. datadryad.org Studies on Plantago lanceolata (ribwort plantain) have shown that populations introduced to new geographic regions have higher concentrations of iridoid glycosides compared to native populations, suggesting an evolutionary response to new herbivory pressures. datadryad.org This demonstrates the plasticity and adaptive significance of the iridoid biosynthetic pathway in enabling plants to colonize and adapt to novel ecological settings.
Q & A
Basic Research Questions
Q. What enzymatic pathways are responsible for the biosynthesis of 8-oxogeraniol in plants and engineered microbial systems?
- Methodological Answer : this compound is synthesized via two primary routes:
Plant pathways : CYP76B6 (a cytochrome P450 enzyme) catalyzes sequential oxidation of geraniol to 8-hydroxygeraniol and then to this compound. This dual functionality is critical in Catharanthus roseus and other iridoid-producing plants .
Microbial engineering : In S. cerevisiae, geraniol is hydroxylated by geraniol 8-hydroxylase (G8H) and further oxidized by 8-hydroxygeraniol oxidoreductase (8HGO). Co-expression with cytochrome P450 reductase (CPR) optimizes flux .
- Key Data : CYP76B6 exhibits a turnover rate of 12.7 ± 1.3 min⁻¹ for geraniol hydroxylation, while G8H in yeast achieves ~85% conversion efficiency under optimized NADPH/CPR ratios .
Q. How can researchers chemically synthesize this compound for in vitro studies?
- Methodological Answer : A three-step protocol is commonly used:
Steglich esterification : Geraniol → geranyl acetate (99% yield).
Microwave-assisted oxidation : Geranyl acetate → 8-oxogeranyl acetate using SeO₂ (42% yield).
Deprotection : Base-catalyzed hydrolysis yields this compound (98% purity) .
- Note : Swern oxidation can further convert this compound to 8-oxogeranial for iridoid cyclization studies .
Advanced Research Questions
Q. What strategies mitigate instability or off-target reactions of this compound in metabolic engineering?
- Methodological Answer :
- Enzyme channeling : Co-localize G8H and 8HGO with downstream enzymes (e.g., iridoid synthase) to prevent accumulation of this compound, which is prone to spontaneous oxidation/reduction .
- Host engineering : Knock out endogenous oxidoreductases (e.g., OYE2 and OYE3 in yeast) to reduce side products like iridodial .
Q. How can isotopic labeling resolve contradictions in proposed iridoid biosynthetic pathways?
- Methodological Answer :
- Deuterium tracing : Use [²H₄]-8-oxogeraniol to track cyclization stereochemistry. For example, Nepeta racemosa iridoid synthase produces (4aS,7S,7aR)-nepetalactol exclusively .
- LC-MS/MS analysis : Quantify labeled intermediates to distinguish competing pathways (e.g., CYP76B6 vs. G8H/8HGO routes) .
Q. What analytical methods validate this compound purity and quantify pathway flux in vivo?
- Methodological Answer :
- GC-MS : Optimize column temperature (e.g., 60°C initial, 10°C/min ramp) to resolve this compound from geraniol and 8-hydroxygeraniol .
- Stable Isotope Dilution Assay (SIDA) : Spike samples with [¹³C]-8-oxogeraniol for absolute quantification, achieving ±5% accuracy .
Q. How do researchers reconcile conflicting reports on CYP76 enzyme substrate specificity?
- Methodological Answer :
- In vitro assays : Test recombinant CYP76 isoforms (e.g., CYP76C4 vs. CYP76B6) with geraniol and analogs. For example, CYP76B6 exclusively oxidizes geraniol, while CYP76C4 hydroxylates at C9 .
- Molecular docking : Compare substrate-binding pockets using homology models (e.g., CYP76B6’s F87 residue critical for geraniol orientation) .
Experimental Design Considerations
Q. What controls are essential when studying this compound-dependent enzyme cascades?
- Methodological Answer :
- Negative controls : Use enzyme knockout strains or heat-inactivated proteins to confirm reaction specificity.
- Substrate stability assays : Incubate this compound under reaction conditions (pH, temperature) to quantify non-enzymatic degradation .
Q. How can researchers optimize this compound titers in heterologous hosts?
- Methodological Answer :
- Modular cloning : Express G8H and CPR as a single operon to enhance electron transfer (e.g., 3x-CrG8H strain in yeast increased 8-hydroxygeraniol by 4.8-fold) .
- Dynamic regulation : Use inducible promoters (e.g., GAL1) to phase enzyme expression with precursor availability .
Data Contradiction Analysis
Q. Why do some studies report this compound as a stable intermediate, while others observe rapid degradation?
- Methodological Answer :
- Tissue-specific factors : In planta, this compound is stabilized by compartmentalization (e.g., epidermal transfer in Catharanthus). In microbial systems, absence of downstream enzymes leads to off-target oxidation .
- Redox environment : NADPH/NADP⁺ ratios >3:1 in yeast suppress aldo-keto reductase activity, prolonging this compound half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
